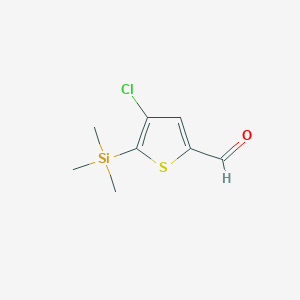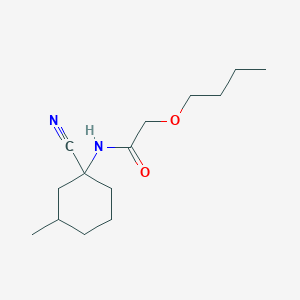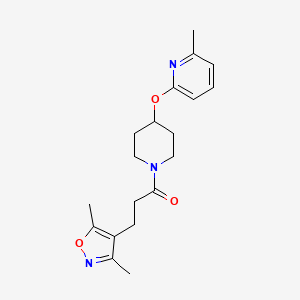![molecular formula C21H18Cl2N2OS2 B2955114 2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-00-4](/img/structure/B2955114.png)
2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines, which are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered aromatic ring with four carbon atoms and two nitrogen atoms). It also has a phenethyl group and a dichlorobenzylthio group attached to the thienopyrimidine core .Chemical Reactions Analysis
The chemical reactions of this compound could be similar to those of other thienopyrimidines. These compounds can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thienopyrimidines are generally stable, aromatic compounds with moderate to high lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves starting materials such as 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate, leading to the production of various substituted derivatives. These compounds are characterized by their physicochemical properties and compared with analogous substituted thienopyrimidinones and benzo isosteres. The differences, especially those associated with the sulfur atom's position, significantly impact their electronic spectra and biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).
Potential Pharmacological Applications
Various derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their central nervous system depressant activity. These studies suggest that certain compounds within this class can exert marked sedative actions, highlighting their potential as therapeutic agents for conditions requiring CNS depression (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Applications in Environmental and Biological Sciences
The development of highly sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. Research involving thieno[3,2-d]pyrimidin-4(3H)-one derivatives has led to the design of fluorescent probes that discriminate thiophenols over aliphatic thiols. This showcases the compound's utility in developing advanced sensing technologies for environmental monitoring and biological research (Wang et al., 2012).
Exploration of Non-covalent Interactions
The study of non-covalent interactions in thieno[3,2-d]pyrimidine derivatives is essential for understanding their molecular properties and potential applications. Investigations based on 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have illuminated the role of hydrogen bonds, van der Waals interactions, and other non-covalent forces in determining the structure and reactivity of these compounds. Such insights are invaluable for designing new molecules with tailored properties for specific applications (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
It has been observed that similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, suggesting that the compound may target proteins or enzymes essential for their survival and proliferation.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its antimycobacterial activity , it can be hypothesized that it interferes with the biological processes of the targeted Mycobacterium species, leading to their inhibition or death.
Biochemical Pathways
Given its antimycobacterial activity , it is likely that it disrupts essential biochemical pathways in Mycobacterium species, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The compound has been found to exhibit significant antimycobacterial activity . It is non-cytotoxic against four cell lines , suggesting that it selectively targets Mycobacterium species without harming host cells. This selective toxicity is a desirable property for potential antitubercular agents.
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS2/c22-16-7-6-15(12-17(16)23)13-28-21-24-18-9-11-27-19(18)20(26)25(21)10-8-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQWAJCFFBHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)




![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)

